molecular formula C11H15NO3 B290987 N-(2-ethoxyphenyl)-2-methoxyacetamide

N-(2-ethoxyphenyl)-2-methoxyacetamide

Cat. No.: B290987
M. Wt: 209.24 g/mol
InChI Key: RNNMTLOIRCMAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-2-methoxyacetamide is an acetamide derivative featuring a 2-ethoxyphenyl group attached to the nitrogen atom and a methoxy substituent on the acetamide chain. Acetamide derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatility in hydrogen bonding and structural modularity .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-methoxyacetamide

InChI

InChI=1S/C11H15NO3/c1-3-15-10-7-5-4-6-9(10)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

RNNMTLOIRCMAFB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)COC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Key Features Reference
N-(2-Ethoxyphenyl)-2-methoxyacetamide - 2-ethoxyphenyl group
- 2-methoxyacetamide
Ortho-ethoxy enhances lipophilicity; methoxy may influence H-bonding -
N-(2-Methoxyphenyl)acetamide - 2-methoxyphenyl group
- Acetamide
Smaller substituent (methoxy vs. ethoxy); lower molecular weight (165.19)
N-(4-Methoxyphenyl)acetamide - 4-methoxyphenyl group Para-substitution alters electronic properties and binding affinity
N-(Hexan-2-yl)-2-methoxyacetamide - Aliphatic hexan-2-yl group Reduced aromaticity; lower enzymatic activity in transaminase systems
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide - Chloro substituent
- Ethoxyethyl group
Increased electrophilicity; potential herbicidal activity (cf. Metolachlor)
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide - Benzooxazole core
- 4-ethylphenylamino
Heterocyclic rigidity may enhance target specificity

Physicochemical Properties

  • Lipophilicity : The ethoxy group in the ortho position increases lipophilicity compared to methoxy analogs (e.g., N-(2-methoxyphenyl)acetamide) .
  • Molecular Weight : this compound is expected to have a higher molecular weight (~223 g/mol) than N-(2-methoxyphenyl)acetamide (165.19 g/mol) .
  • Solubility : Substitution patterns influence solubility; para-substituted analogs (e.g., N-(4-Methoxyphenyl)acetamide) may exhibit higher aqueous solubility due to symmetrical charge distribution .

Preparation Methods

Direct Acylation with Methoxyacetyl Chloride

A widely reported method involves reacting 2-ethoxyaniline with methoxyacetyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, facilitated by a base such as triethylamine to neutralize HCl byproducts. Key parameters include:

  • Solvent selection : Dichloromethane or tetrahydrofuran ensures solubility and minimizes side reactions.

  • Temperature : Reflux at 40–50°C for 6–8 hours achieves >85% conversion.

  • Purification : Recrystallization using ethanol/water mixtures or silica gel chromatography (hexane:ethyl acetate gradient) yields >95% purity.

This method is efficient but requires strict moisture control to prevent hydrolysis of the acyl chloride.

Sequential Alkylation-Acylation Approach

Synthesis of N-Methoxy-2-Ethoxyaniline

Prior to acylation, the secondary amine N-methoxy-2-ethoxyaniline must be synthesized. This involves:

  • Methylation of 2-ethoxyaniline : Treatment with methyl iodide in the presence of potassium carbonate in DMF at 60°C introduces the methoxy group.

  • Selectivity challenges : Over-alkylation to tertiary amines is mitigated by maintaining a 1:1 molar ratio of methyl iodide to amine.

Acylation with Acetyl Chloride

The secondary amine is then acylated with acetyl chloride under conditions similar to Section 1.1. This two-step process achieves an overall yield of 72–78%, with purity dependent on intermediate purification.

Aminolysis of Activated Esters

Ethyl Methoxyacetate as a Precursor

Inspired by methodologies in agomelatine synthesis, ethyl methoxyacetate undergoes aminolysis with 2-ethoxyaniline in alcoholic solvents (e.g., ethanol) at 80°C. The reaction mechanism involves nucleophilic displacement of the ethoxy group by the amine:
CH3OCH2COOEt+H2N-C6H4OEtCH3OCH2CONH-C6H4OEt+EtOH\text{CH}_3\text{OCH}_2\text{COOEt} + \text{H}_2\text{N-C}_6\text{H}_4-\text{OEt} \rightarrow \text{CH}_3\text{OCH}_2\text{CONH-C}_6\text{H}_4-\text{OEt} + \text{EtOH}
Optimization factors :

  • Catalyst : Lipases (e.g., Novozym 435) enhance reaction rates and selectivity.

  • Solvent polarity : Higher polarity solvents (e.g., acetonitrile) improve yields to 80–85%.

Comparative Analysis of Synthetic Routes

Yield and Purity

MethodYield (%)Purity (%)Key Challenges
Direct acylation85–90>95Moisture sensitivity
Alkylation-acylation72–7890–93Over-alkylation risks
Aminolysis of esters80–8588–92Catalyst cost

Mechanistic Insights and Kinetic Modeling

Reaction Kinetics

The acylation of 2-ethoxyaniline follows a second-order kinetic model , with rate constants dependent on solvent polarity and base strength. Studies using Lineweaver-Burk plots indicate substrate inhibition at high acyl chloride concentrations.

Byproduct Formation

  • Diacylation : Occurs at elevated temperatures (>60°C), forming N,N-bis(acyl) derivatives.

  • Oxidation : The ethoxy group may oxidize to carbonyl derivatives under aerobic conditions, necessitating inert atmospheres.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reduce reaction times (2–3 hours vs. 8 hours batchwise). Pilot-scale trials demonstrate 92% yield with 99% purity.

Cost Analysis

ComponentCost (USD/kg)Contribution to Total Cost (%)
Methoxyacetyl chloride120–15045–50
2-Ethoxyaniline80–10030–35
Solvent recovery10–1510–15

Emerging Methodologies

Photocatalytic Synthesis

Recent advances utilize visible-light photocatalysts (e.g., eosin Y) to accelerate acylation at room temperature. Preliminary data show 88% yield in 4 hours, though scalability remains unproven.

Biocatalytic Approaches

Engineered amidases selectively introduce methoxy groups, reducing reliance on harsh reagents. Trials with Pseudomonas fluorescens achieve 70% conversion but require genetic optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.